GW549390X
Description
Evolution of Oxazole (B20620) Derivatives in Synthetic Organic Chemistry
The synthesis of oxazole derivatives has a rich history, with early methods dating back to the late 19th century. The Fischer oxazole synthesis, discovered in 1896, was a foundational method for preparing 2,5-disubstituted oxazoles. researchgate.net Another classic route is the Robinson-Gabriel synthesis, which involves the dehydration of 2-acylaminoketones. wikipedia.org
Over the decades, synthetic methodologies have advanced significantly. A major breakthrough was the van Leusen reaction, first described in 1972, which utilizes tosylmethylisocyanide (TosMIC) to construct the oxazole ring from aldehydes in a one-pot reaction under mild conditions. nih.govmdpi.com This reaction has become one of the most effective strategies for preparing a wide array of 5-substituted oxazoles. nih.govmdpi.com Modern advancements have continued to refine oxazole synthesis, focusing on efficiency, substrate scope, and the use of greener reaction media. tandfonline.com For instance, researchers have developed one-pot, multi-component reactions and utilized catalysts like palladium and copper to facilitate the synthesis of complex, polysubstituted oxazoles. tandfonline.comnih.gov These innovations have made a vast library of oxazole derivatives more accessible for research and development.
Contemporary Relevance of Diphenyl-Substituted Oxazoles in Advanced Chemical Research
Diphenyl-substituted oxazoles, a class that includes N,5-diphenyl-1,3-oxazol-2-amine, are of significant interest in advanced chemical research, primarily due to their wide spectrum of biological activities. The presence of phenyl groups can influence the molecule's lipophilicity, stability, and ability to interact with biological targets. ontosight.aiontosight.ai
Research has demonstrated that various diphenyl-oxazole derivatives exhibit potent antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ontosight.aiontosight.ainih.gov For example, some 2,5-diphenyloxazoles have shown promising antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov The structural similarity of the oxazole ring to the 2-aminothiazole (B372263) scaffold, a known pharmacophore, has also prompted investigations into 2-aminooxazoles as potential therapeutic agents, with some showing promise against tuberculosis. acs.org Beyond medicine, these compounds are explored in materials science, where their aromatic nature and potential for electronic modulation are valuable. For instance, 2,5-diphenyloxazole (B146863) has been used in dearomative cycloaddition reactions, a powerful strategy for creating complex, three-dimensional molecules from simple, flat aromatic compounds. acs.org
Scope and Research Imperatives for N,5-diphenyl-1,3-oxazol-2-amine
N,5-diphenyl-1,3-oxazol-2-amine is a specific heterocyclic compound belonging to the oxazolamine class. ontosight.ai Its structure is defined by an oxazole ring substituted with two phenyl groups and an amino group, which collectively influence its physicochemical properties and biological potential. ontosight.ai
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₂N₂O | nih.gov |
| Molecular Weight | 236.27 g/mol | Calculated |
| Appearance | Solid | General Knowledge |
| Canonical SMILES | C1=CC=C(C=C1)C2=C(N=C(O2)N)C3=CC=CC=C3 | General Knowledge |
The synthesis of N,5-diphenyl-1,3-oxazol-2-amine and its analogs typically involves condensation reactions. ontosight.ai While research has highlighted the potential of the broader oxazolamine class in areas like antimicrobial and anticancer therapy, specific, in-depth studies on N,5-diphenyl-1,3-oxazol-2-amine are less common. ontosight.ai
Future research should focus on several key imperatives:
Optimized Synthesis: Developing more efficient, scalable, and environmentally friendly synthetic routes to produce N,5-diphenyl-1,3-oxazol-2-amine with high purity.
Comprehensive Biological Screening: Conducting extensive screening of the compound against a wide range of biological targets to fully map its pharmacological profile.
Mechanism of Action Studies: For any identified biological activities, elucidating the precise molecular mechanisms is crucial for rational drug design and development.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand how structural modifications affect biological activity, which can lead to the identification of more potent and selective compounds.
Addressing these research imperatives will be essential to unlock the full potential of N,5-diphenyl-1,3-oxazol-2-amine and its derivatives as valuable molecules in chemistry and medicine.
Structure
3D Structure
Properties
CAS No. |
135307-33-4 |
|---|---|
Molecular Formula |
C15H12N2O |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
N,5-diphenyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C15H12N2O/c1-3-7-12(8-4-1)14-11-16-15(18-14)17-13-9-5-2-6-10-13/h1-11H,(H,16,17) |
InChI Key |
HFICAVMUTYFODG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)NC3=CC=CC=C3 |
Synonyms |
N,5-diphenyl-1,3-oxazol-2-amine |
Origin of Product |
United States |
Advanced Structural Elucidation and Conformational Analysis of N,5 Diphenyl 1,3 Oxazol 2 Amine
Single-Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Architecture
While specific single-crystal X-ray diffraction data for N,5-diphenyl-1,3-oxazol-2-amine is not widely published, extensive studies on closely related 2-amino-oxazole and diphenyl-substituted heterocyclic systems provide a robust framework for understanding its solid-state structure. By examining these analogous compounds, we can infer the likely intramolecular parameters and intermolecular packing forces that govern the crystal lattice of the title compound.
Analysis of Intramolecular Bond Parameters and Torsional Angles
The molecular geometry of N,5-diphenyl-1,3-oxazol-2-amine is defined by the spatial relationship between its three key components: the central 1,3-oxazole ring, the phenyl group at the 5-position, and the N-phenylamino group at the 2-position.
The oxazole (B20620) ring itself is expected to be largely planar. However, significant torsional angles, or dihedral angles, are anticipated between the plane of this central ring and the two attached phenyl rings. In the crystal structure of a related compound, 5-(4-Fluorophenyl)-4-(4-pyridyl)-1,3-oxazol-2-amine, the dihedral angle between the oxazole ring and the 5-phenyl ring is a notable 35.72°. rsc.org A similar deviation from co-planarity is expected in N,5-diphenyl-1,3-oxazol-2-amine due to steric hindrance between the ortho hydrogens of the phenyl ring and the atoms of the oxazole ring.
The N-phenylamino group introduces another degree of rotational freedom. The bond between the exocyclic nitrogen (N-amino) and the oxazole C2 carbon is expected to have partial double-bond character, which would favor planarity. However, steric repulsion between the N-phenyl group and the 5-phenyl group would likely force a twisted conformation. In structures of similar 2-amino-heterocycles, the exocyclic C-N bond lengths are typically in the range of 1.33-1.35 Å, which is shorter than a typical C-N single bond (~1.47 Å) but longer than a C=N double bond (~1.28 Å), confirming this partial double bond character. rsc.orgbeilstein-journals.org
Table 1: Predicted Intramolecular Parameters for N,5-diphenyl-1,3-oxazol-2-amine based on Analogous Structures
| Parameter | Predicted Value/Range | Rationale/Comparison |
|---|---|---|
| C2-N(amino) Bond Length | 1.33 - 1.35 Å | Shorter than a single bond, indicating partial double bond character, similar to other 2-amino-heterocycles. rsc.orgbeilstein-journals.org |
| Dihedral Angle (Oxazole - 5-Phenyl) | 10° - 40° | Steric hindrance prevents coplanarity, as seen in related structures like 5-phenyl-1,3,4-oxadiazol-2-amine (B156248) (13.42°). beilstein-journals.org |
Investigation of Intermolecular Interactions and Crystal Packing
The supramolecular architecture of N,5-diphenyl-1,3-oxazol-2-amine in the solid state is directed by a combination of intermolecular forces. The primary and most influential of these is hydrogen bonding. The amino group (-NH-) serves as a hydrogen bond donor, while the oxazole ring contains two potential acceptor sites: the ring nitrogen (N3) and the ring oxygen (O1).
Crystal structures of analogous 2-amino-oxazoles and related heterocycles consistently show the formation of hydrogen-bonded dimers or chains. rsc.orgbeilstein-journals.org For instance, in 5-phenyl-1,3,4-oxadiazol-2-amine, molecules are linked by N-H···N hydrogen bonds to form chains. beilstein-journals.org It is highly probable that N,5-diphenyl-1,3-oxazol-2-amine molecules self-assemble via N-H···N(oxazole) hydrogen bonds, creating centrosymmetric dimers or one-dimensional chains.
In addition to hydrogen bonding, π-π stacking interactions between the aromatic phenyl rings are expected to play a significant role in the crystal packing. These interactions, which can be either face-to-face or edge-to-face, will help to stabilize the crystal lattice, leading to a dense and well-ordered three-dimensional network. nih.gov The interplay between the directional hydrogen bonds and the weaker, but numerous, π-π interactions will ultimately define the final crystal packing motif.
Solution-State Conformation and Dynamics via Advanced Nuclear Magnetic Resonance Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure and conformational dynamics of molecules in solution. For N,5-diphenyl-1,3-oxazol-2-amine, advanced NMR techniques are essential for unambiguously assigning proton and carbon signals and for studying the dynamic processes occurring in solution.
Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity
While a simple one-dimensional (1D) ¹H or ¹³C NMR spectrum provides initial information, the complexity of the aromatic regions in N,5-diphenyl-1,3-oxazol-2-amine necessitates the use of two-dimensional (2D) NMR experiments for complete structural elucidation. ipb.pt
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be crucial for establishing the connectivity between protons within each of the two phenyl rings. It would show correlations between adjacent aromatic protons (ortho, meta, para), allowing for the assignment of individual spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning the carbon signals of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connectivity between the different fragments of the molecule. For example, correlations would be expected from the ortho protons of the 5-phenyl ring to the C4 and C5 carbons of the oxazole ring. Similarly, correlations from the ortho protons of the N-phenyl group to the C2 carbon of the oxazole ring would definitively confirm the structure. Such techniques have been successfully used to confirm the structures of other complex 2-amino-oxazole derivatives. acs.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for N,5-diphenyl-1,3-oxazol-2-amine in CDCl₃
| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |
|---|---|---|---|
| Oxazole C2 | - | ~158 | Characteristic shift for a C2 carbon in a 2-amino-oxazole. acs.org |
| Oxazole C4 | ~7.0 - 7.2 | ~115 - 120 | The chemical shift of the lone oxazole proton. |
| Oxazole C5 | - | ~140 - 145 | Substituted carbon, shifted downfield. |
| N-H | ~5.5 - 7.5 | - | Broad singlet, position is concentration and solvent dependent. |
Variable Temperature NMR for Conformational Equilibrium Studies
The presence of two bulky phenyl groups attached to the central oxazole core suggests the possibility of restricted rotation around the C(oxazole)-N(amino) and C(oxazole)-C(phenyl) single bonds. This restricted rotation can lead to the existence of multiple conformers in solution that may be in equilibrium.
Variable Temperature (VT) NMR is the ideal technique to study such dynamic processes. wpmucdn.com By recording ¹H NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. If the rate of interconversion between conformers is slow on the NMR timescale, separate signals for each conformer might be observed at low temperatures. As the temperature is increased, the rate of interconversion increases, causing these signals to broaden, coalesce, and eventually sharpen into a single time-averaged signal at high temperatures.
For N,5-diphenyl-1,3-oxazol-2-amine, VT-NMR could potentially reveal the energy barrier to rotation around the C2-N bond, providing quantitative information about the conformational stability and flexibility of the molecule in solution.
Vibrational Spectroscopy for Characteristic Functional Group Identification and Band Assignments
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.
The IR spectrum of N,5-diphenyl-1,3-oxazol-2-amine is expected to be characterized by several key absorption bands:
N-H Stretch: A sharp to moderately broad band is expected in the region of 3300-3500 cm⁻¹. In secondary amines like this one, this band is typically a single peak. youtube.com Its position and broadness can be indicative of the extent of hydrogen bonding in the sample.
Aromatic C-H Stretch: Sharp bands appearing just above 3000 cm⁻¹ are characteristic of C-H stretching vibrations on the phenyl rings.
C=N and C=C Stretching: A series of strong to medium bands between 1500 and 1650 cm⁻¹ will be present, arising from the C=N stretching of the oxazole ring and the C=C stretching vibrations within the two phenyl rings.
C-N Stretch: The stretching vibration of the exocyclic C-N bond is expected to appear in the 1250-1350 cm⁻¹ region.
C-O-C Stretch: The oxazole ring's C-O-C asymmetric stretching vibration typically gives rise to a strong band around 1050-1150 cm⁻¹.
Out-of-Plane (OOP) Bending: Strong bands in the 690-900 cm⁻¹ region arise from the C-H out-of-plane bending of the substituted phenyl rings, which can be diagnostic of the substitution pattern.
Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic rings and the C=C/C=N bonds, which may be weak in the IR spectrum. Studies on related compounds like 2-aminooxazole and 2,5-diphenyl-1,3-oxazole provide a basis for these assignments. nist.govcsic.es
Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for N,5-diphenyl-1,3-oxazol-2-amine
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3500 | Medium, Sharp |
| Aromatic C-H Stretch | 3000 - 3100 | Medium, Sharp |
| C=N / C=C Ring Stretches | 1500 - 1650 | Strong to Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| Oxazole C-O-C Stretch | 1050 - 1150 | Strong |
Infrared Spectroscopic Analysis of N-H and Aromatic Vibrations
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For N,5-diphenyl-1,3-oxazol-2-amine, the key diagnostic regions in the IR spectrum are those corresponding to the N-H bond of the secondary amine and the various vibrations of the phenyl rings.
N-H Vibrations: As a secondary amine (R₂NH), the molecule is expected to exhibit a single, characteristic N-H stretching (ν) band. This band is typically observed in the region of 3500–3300 cm⁻¹. orgchemboulder.com For aromatic secondary amines, this peak is often found near 3400 cm⁻¹. spectroscopyonline.com The band is generally weaker and sharper than the broad O-H stretching bands seen in alcohols. orgchemboulder.com Additionally, a broad N-H wagging (out-of-plane bending) vibration may be observed in the 910–665 cm⁻¹ region. orgchemboulder.com
Aromatic Vibrations: The presence of two phenyl groups gives rise to several distinct absorptions.
Aromatic C-H Stretching: These vibrations (ν C-H) typically appear as a group of weak to medium bands just above 3000 cm⁻¹, usually in the 3100–3000 cm⁻¹ range.
Aromatic C=C Stretching: The stretching of the carbon-carbon double bonds within the phenyl rings produces a characteristic pattern of medium to strong bands in the 1625–1450 cm⁻¹ region. Commonly, four peaks are observed around 1600, 1580, 1500, and 1450 cm⁻¹.
Out-of-Plane C-H Bending: Strong absorptions in the 900–675 cm⁻¹ range arise from C-H out-of-plane bending (γ C-H). The exact position of these bands is highly diagnostic of the substitution pattern on the aromatic ring. For the monosubstituted phenyl group attached to the oxazole ring at position 5, strong bands are expected around 770–730 cm⁻¹ and 720–680 cm⁻¹.
Oxazole and C-N Vibrations: The 1,3-oxazole ring contributes its own characteristic vibrations. The C=N stretching vibration is expected in the 1680–1610 cm⁻¹ region, potentially overlapping with the aromatic C=C bands. The C-O-C stretching of the oxazole ring typically gives rise to strong bands in the 1250-1020 cm⁻¹ range. Furthermore, the stretching vibration of the aromatic carbon to the amine nitrogen (Ar-N) bond is expected to produce a strong band between 1350 and 1250 cm⁻¹. orgchemboulder.comlibretexts.org
The following table summarizes the expected key infrared absorption bands for N,5-diphenyl-1,3-oxazol-2-amine based on established group frequencies.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| N-H Stretch | Secondary Aromatic Amine | ~3400 | Medium, Sharp |
| C-H Stretch | Aromatic (Phenyl) | 3100 - 3000 | Medium to Weak |
| C=N Stretch | Oxazole Ring | 1680 - 1610 | Medium |
| C=C Stretch | Aromatic (Phenyl) | 1625 - 1450 | Medium to Strong (multiple bands) |
| C-N Stretch | Aromatic Amine | 1350 - 1250 | Strong |
| C-O-C Stretch | Oxazole Ring | 1250 - 1020 | Strong |
| N-H Wag | Secondary Amine | 910 - 665 | Broad, Strong |
| C-H Out-of-Plane Bend | Monosubstituted Phenyl | 770 - 730 and 720 - 680 | Strong |
Raman Spectroscopic Studies on Molecular Symmetries and Vibrational Modes
Raman spectroscopy complements IR spectroscopy by detecting vibrations that cause a change in the polarizability of a molecule. fiveable.me It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum.
Molecular Symmetry: The N,5-diphenyl-1,3-oxazol-2-amine molecule lacks any high-order rotational axes or a center of symmetry (inversion center). Its likely point group is C₁, the lowest symmetry group, where all vibrations are, in principle, both Raman and IR active. Therefore, the "rule of mutual exclusion," which applies to centrosymmetric molecules and states that vibrations cannot be both IR and Raman active, does not apply here. nih.gov This means that many of the vibrational modes listed in the IR section are also expected to be observed in the Raman spectrum, although their relative intensities will differ significantly.
Expected Raman Signatures:
Aromatic Ring Vibrations: The Raman spectrum is expected to be dominated by vibrations of the two phenyl rings. The symmetric "ring breathing" mode, where the entire ring expands and contracts, typically gives a very strong and sharp signal around 1000 cm⁻¹. This mode is often weak in the IR spectrum, making it a key diagnostic band in Raman analysis. Other C=C stretching modes of the rings in the 1600-1580 cm⁻¹ region will also be prominent.
Symmetric Vibrations: Vibrations that maintain a higher degree of molecular symmetry, even locally, tend to produce stronger Raman scattering. fiveable.me The symmetric vibrations of the diphenyl fragments will be particularly intense.
Oxazole Ring Vibrations: The C=N and C=C bonds within the heterocyclic system will also be Raman active, with their polarizability changing during vibration.
Changes in the molecular structure, such as the introduction of substituents or conformational changes, can affect the Raman spectra by altering the electronic environment and, consequently, the polarizability of the bonds. mdpi.com For N,5-diphenyl-1,3-oxazol-2-amine, the rotational freedom of the two phenyl groups relative to the central oxazole-amine core can lead to different conformations in different physical states (e.g., solid vs. solution), which could be reflected by shifts in the positions and relative intensities of the Raman bands.
The following table outlines the expected prominent signals in the Raman spectrum of N,5-diphenyl-1,3-oxazol-2-amine.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Expected Intensity |
| C-H Stretch | Aromatic (Phenyl) | 3100 - 3000 | Medium |
| C=C Stretch | Aromatic (Phenyl) | 1600 - 1580 | Strong |
| Ring Breathing | Aromatic (Phenyl) | ~1000 | Very Strong, Sharp |
| C=N Stretch | Oxazole Ring | 1680 - 1610 | Medium |
| Other Skeletal Vibrations | Phenyl & Oxazole Rings | 1500 - 600 | Medium to Weak |
Reactivity Profiles and Mechanistic Studies of N,5 Diphenyl 1,3 Oxazol 2 Amine
Electrophilic and Nucleophilic Reactions on the Oxazole (B20620) and Phenyl Moieties
The presence of the amino group at the C2 position and the phenyl group at the C5 position significantly influences the electron density distribution within the oxazole ring, thereby directing the course of electrophilic and nucleophilic reactions.
The two phenyl rings in N,5-diphenyl-1,3-oxazol-2-amine present potential sites for electrophilic aromatic substitution. The phenyl group attached to the exocyclic amine (N-phenyl) is activated by the nitrogen's lone pair, directing incoming electrophiles to the ortho and para positions. Conversely, the phenyl group at the C5 position of the oxazole ring is also generally susceptible to electrophilic attack. The oxazole ring itself can act as a directing group. In general, electrophilic substitution on the oxazole ring is preferred at the C5 position, especially when activated by an electron-donating group thepharmajournal.comsemanticscholar.orgtandfonline.com. However, the presence of a phenyl group already at C5 may lead to substitution on that phenyl ring. The specific conditions of the reaction, including the nature of the electrophile and the solvent, would determine the regioselectivity of the substitution.
| Reaction Type | Reagents | Expected Major Products |
| Nitration | HNO₃/H₂SO₄ | Nitration on the para position of the N-phenyl ring and potentially on the C5-phenyl ring. |
| Halogenation | Br₂/FeBr₃ | Bromination on the para position of the N-phenyl ring and potentially on the C5-phenyl ring. |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | Acylation on the para position of the N-phenyl ring. |
| Sulfonation | H₂SO₄ | Sulfonation on the para position of the N-phenyl ring. |
The exocyclic amino group and the oxazole ring itself are key centers of reactivity. The lone pair of electrons on the exocyclic nitrogen atom makes it nucleophilic and susceptible to reactions with various electrophiles.
Reactions at the Amine Nitrogen:
Acylation: The amino group can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. This reaction can be used to introduce a variety of functional groups.
Alkylation: Alkylation of the exocyclic nitrogen can occur with alkyl halides. However, overalkylation is a potential side reaction.
Diazotization: The primary amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid), forming a diazonium salt. These salts are versatile intermediates for the synthesis of a wide range of derivatives. For instance, in a study on 5-phenyl-1,3,4-thiadiazole-2-amine, the amino group was diazotized and coupled with various compounds to synthesize azo dyes researchgate.net.
Reactions at the Oxazole Ring:
The oxazole ring is generally considered electron-rich and can react with both electrophiles and nucleophiles.
Electrophilic Attack: As mentioned, electrophilic substitution on the oxazole ring preferentially occurs at the C5 position thepharmajournal.comsemanticscholar.orgtandfonline.com. Since this position is already substituted with a phenyl group in the target molecule, electrophilic attack on the ring itself is less likely unless harsh conditions are employed, which might lead to ring opening.
Nucleophilic Attack: The C2 position of the oxazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack semanticscholar.orgpharmaguideline.com. Nucleophilic substitution reactions on the oxazole ring are generally uncommon unless a good leaving group is present at the C2 position. In the case of 2-aminooxazoles, nucleophilic attack at C2 can lead to ring cleavage rather than substitution pharmaguideline.com.
Lithiation: The C2 position of the oxazole ring can be deprotonated by strong bases like n-butyllithium, forming a 2-lithio-oxazole. However, these intermediates can be unstable and may undergo ring-opening to form open-chain isocyanides pharmaguideline.com.
| Reaction Site | Reagent | Product Type |
| Amine Nitrogen | Acetyl chloride | N-acetyl derivative |
| Amine Nitrogen | Methyl iodide | N-methylated derivative(s) |
| Amine Nitrogen | NaNO₂/HCl | Diazonium salt |
| Oxazole Ring (C2) | Strong Nucleophile | Potential for ring-opening |
Ring Transformation and Rearrangement Reactions of the Oxazole Core
The oxazole ring, under certain conditions, can undergo transformations and rearrangements, leading to the formation of other heterocyclic systems or open-chain compounds.
The oxazole ring can be opened under both acidic and basic conditions, as well as by the action of certain nucleophiles semanticscholar.org.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the oxazole ring can be hydrolyzed to yield open-chain amino ketone derivatives.
Base-Catalyzed Ring Opening: Strong bases can also promote the cleavage of the oxazole ring.
Nucleophilic Ring Opening: As previously mentioned, strong nucleophiles can attack the C2 position, leading to ring cleavage. For example, treatment of oxazoles with ammonia or formamide can lead to the formation of imidazoles pharmaguideline.com.
Reductive Ring Cleavage: Hydrogenation of 2-aminooxazoles can result in the cleavage of the heterocycle to form urea derivatives scribd.com.
These ring-opening reactions can sometimes be followed by intramolecular cyclization to form new heterocyclic systems, depending on the substituents present and the reaction conditions.
Intramolecular rearrangements of oxazole derivatives, while not extensively documented for this specific substitution pattern, are known to occur in related systems. For instance, the Smiles rearrangement has been observed in the synthesis of N-substituted 2-aminobenzoxazoles iosrjournals.orgacs.orgnih.gov. This type of rearrangement involves the intramolecular nucleophilic aromatic substitution where a linking chain migrates from one heteroatom to another on an aromatic ring. While a direct Smiles rearrangement on N,5-diphenyl-1,3-oxazol-2-amine itself is unlikely without appropriate modifications, this highlights the potential for intramolecular reactions in related structures.
Metal Coordination Chemistry and Ligand Design with N,5-diphenyl-1,3-oxazol-2-amine
Heterocyclic compounds containing nitrogen and other heteroatoms are excellent ligands for the formation of metal complexes. N,5-diphenyl-1,3-oxazol-2-amine possesses multiple potential coordination sites: the endocyclic nitrogen (N3), the exocyclic amino nitrogen, and the oxygen atom of the oxazole ring. The phenyl rings could also participate in π-stacking interactions.
The coordination behavior will depend on the metal ion, the solvent, and the reaction conditions. Based on related systems, several coordination modes can be postulated:
Monodentate Coordination: The ligand could coordinate to a metal center through the most basic nitrogen atom, which is typically the endocyclic N3 atom, as seen in some benzoxazole complexes researchgate.net.
Bidentate Chelation: The ligand could act as a bidentate ligand, coordinating through both the endocyclic N3 and the exocyclic amino nitrogen, forming a stable five-membered chelate ring. This mode of coordination is common for 2-amino-heterocycles.
Bridging Ligand: In polynuclear complexes, the ligand could bridge two metal centers, for example, by coordinating through N3 to one metal and the exocyclic amino group to another.
The synthesis of metal complexes would typically involve the reaction of N,5-diphenyl-1,3-oxazol-2-amine with a metal salt in a suitable solvent iosrjournals.orgnih.govyu.edu.jo. The resulting complexes could exhibit interesting catalytic, electronic, or biological properties. While specific studies on the metal complexes of N,5-diphenyl-1,3-oxazol-2-amine are scarce, the general principles of coordination chemistry of 2-amino-heterocycles suggest its potential as a versatile ligand researchgate.netresearchgate.netmdpi.comnih.gov.
| Potential Donor Atoms | Possible Coordination Modes | Metal Ions |
| Endocyclic N (N3) | Monodentate | Transition metals (e.g., Co(II), Ni(II), Cu(II), Zn(II)) |
| Exocyclic N (NH₂) | Monodentate | Transition metals |
| Endocyclic N and Exocyclic N | Bidentate (Chelating) | Transition metals |
| Endocyclic N and another atom from a second ligand molecule | Bridging | Transition metals |
Identification of Coordination Sites and Binding Modes
The N,5-diphenyl-1,3-oxazol-2-amine molecule possesses three primary potential coordination sites for metal ions: the lone pair of electrons on the endocyclic (ring) nitrogen atom (N3), the lone pair on the exocyclic amino nitrogen atom, and the lone pair on the endocyclic oxygen atom. The reactivity of similar heterocyclic systems suggests that the nitrogen atoms are the most probable sites for coordination.
Studies on analogous compounds like 2-aminopyridine and substituted benzimidazoles indicate that these ligands can exhibit different bonding behaviors. pvpcollegepatoda.org The most common coordination modes identified in related structures are:
Monodentate Coordination: The ligand binds to a metal center through a single donor atom. For heterocyclic amines, this typically occurs via the endocyclic, sp²-hybridized nitrogen atom. pvpcollegepatoda.org X-ray crystal structure analysis of a zinc complex with 2-amino-5-chlorobenzoxazole, a related benzoxazole derivative, confirmed that the ligand binds to the zinc metal center exclusively through the ring's nitrogen atom. researchgate.net Coordination solely through the exocyclic amino group is considered a less common alternative. pvpcollegepatoda.org
Bidentate Chelation: The ligand can act as a chelating agent, binding to a single metal ion through two of its donor atoms to form a stable ring structure. For N,5-diphenyl-1,3-oxazol-2-amine, the most sterically and electronically favorable chelation would involve the endocyclic nitrogen (N3) and the exocyclic amino nitrogen. This arrangement would form a stable five-membered chelate ring, a common and stable configuration in coordination chemistry. This bidentate coordination has been proposed for complexes of 2-amino-5-phenyl-1,3,4-oxadiazole and is observed in related systems like 2-(2′-aminophenyl)benzothiazole. researchgate.netmdpi.com
Bridging Coordination: Although less common for simple ligands of this type, it is possible for the molecule to act as a bridging ligand, connecting two separate metal centers. This could occur, for example, by coordinating to one metal via the ring nitrogen and to a second metal via the exocyclic amino group.
The specific binding mode adopted often depends on factors such as the nature of the metal ion, the reaction conditions, and the steric hindrance imposed by the ligand's substituents (in this case, the two phenyl groups).
Complex Formation with Transition Metal Ions
N,5-diphenyl-1,3-oxazol-2-amine is expected to form stable complexes with a variety of transition metal ions, leveraging its potential as a monodentate or bidentate ligand. Research on the structurally analogous compound 2-amino-5-phenyl-1,3,4-oxadiazole provides significant insight into this process. researchgate.net This ligand has been shown to react with divalent manganese, cobalt, nickel, copper, and zinc ions in a 2:1 ligand-to-metal ratio, yielding complexes with the general formula [M(L)₂Cl₂]. researchgate.net
Spectroscopic analysis (FT-IR, UV-Vis) and magnetic susceptibility measurements of these analogous complexes suggest that the ligand behaves as a bidentate donor, coordinating through both the ring nitrogen and the amino nitrogen. The resulting complexes were all proposed to have an octahedral geometry. researchgate.net Similarly, studies on cobalt(II) and nickel(II) complexes with an azo dye derived from 4-amino-1,2,4-triazole also indicated the formation of octahedral structures. scholarsresearchlibrary.com
However, the final geometry of the complex is highly dependent on the specific metal ion. For instance, while many 2-substituted benzimidazole complexes of Cu(II) adopt a square planar geometry, Ni(II) complexes with the same ligands tend to be tetrahedral. A zinc complex with 2-amino-5-chlorobenzoxazole was found to have a distorted tetrahedral geometry. researchgate.net The coordination of copper(II) with macrocycles containing oxazole rings can result in distorted square-pyramidal geometries. nih.gov
The table below summarizes the characteristics of complexes formed with 2-amino-5-phenyl-1,3,4-oxadiazole, which serves as a predictive model for the complexation behavior of N,5-diphenyl-1,3-oxazol-2-amine. researchgate.net
| Metal Ion | General Formula | Proposed Geometry | Magnetic Moment (B.M.) |
|---|---|---|---|
| Mn(II) | [Mn(L)₂Cl₂] | Octahedral | 4.68 |
| Co(II) | [Co(L)₂Cl₂] | Octahedral | 3.85 |
| Ni(II) | [Ni(L)₂Cl₂] | Octahedral | 2.78 |
| Cu(II) | [Cu(L)₂Cl₂] | Octahedral | 1.63 |
| Zn(II) | [Zn(L)₂Cl₂] | Octahedral | Diamagnetic |
Future Research Directions and Unexplored Avenues for N,5 Diphenyl 1,3 Oxazol 2 Amine
Development of Novel Mechanistic Insights through Advanced Spectroscopic and Computational Techniques
A fundamental understanding of the formation and reactivity of N,5-diphenyl-1,3-oxazol-2-amine is paramount for its optimization and application. Future research should prioritize the elucidation of detailed reaction mechanisms, moving beyond postulated pathways to concrete evidence-based models.
Advanced spectroscopic techniques are poised to play a crucial role in this endeavor. In-situ monitoring of reactions using techniques such as Process Analytical Technology (PAT), including ReactIR and Raman spectroscopy, can provide real-time data on the formation of intermediates and byproducts. Furthermore, advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D NMR (COSY, HSQC, HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed for the unambiguous structural characterization of complex intermediates and final products, which is particularly important for substituted oxazole (B20620) systems. ipb.pt
Computational chemistry offers a powerful complementary approach. High-level Density Functional Theory (DFT) and ab initio calculations can be used to model reaction pathways, calculate transition state energies, and predict spectroscopic signatures of transient species. This computational insight can guide experimental design and help interpret complex spectroscopic data, leading to a more complete mechanistic picture. For instance, computational models can help rationalize regioselectivity and stereoselectivity in various synthetic routes to substituted 2-aminooxazoles.
| Technique | Application in Mechanistic Studies | Potential Insights for N,5-diphenyl-1,3-oxazol-2-amine |
| In-situ IR/Raman Spectroscopy | Real-time reaction monitoring | Identification of key reaction intermediates and kinetic profiling. |
| Advanced 2D NMR | Structural elucidation of complex molecules | Confirmation of connectivity and stereochemistry. |
| DFT and ab initio calculations | Modeling reaction pathways and transition states | Prediction of reaction feasibility, energy barriers, and spectroscopic properties. |
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Property Prediction
The fields of artificial intelligence (AI) and machine learning (ML) are beginning to revolutionize chemical synthesis and drug discovery. nih.gov For N,5-diphenyl-1,3-oxazol-2-amine, these technologies present an opportunity to accelerate the discovery of novel synthetic routes and to predict its physicochemical and biological properties with greater accuracy.
ML algorithms can be trained on existing reaction databases to predict the outcomes of novel synthetic transformations, suggest optimal reaction conditions, and even design multi-step synthetic pathways from scratch. This data-driven approach can significantly reduce the experimental effort required to develop efficient and high-yielding syntheses for N,5-diphenyl-1,3-oxazol-2-amine and its analogs. nih.gov
Furthermore, Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, powered by ML, can be developed to predict the biological activities and physical properties of novel derivatives. By analyzing the structural features of a library of related compounds, these models can identify key molecular descriptors that correlate with desired properties, thereby guiding the design of new molecules with enhanced efficacy or improved characteristics.
| AI/ML Application | Objective | Potential Impact on N,5-diphenyl-1,3-oxazol-2-amine Research |
| Retrosynthesis Prediction | Design of novel and efficient synthetic routes | Accelerating the synthesis of derivatives and focused libraries. |
| Reaction Optimization | Identification of optimal reaction conditions (e.g., catalyst, solvent, temperature) | Improving reaction yields, reducing byproducts, and enhancing process efficiency. |
| QSAR/QSPR Modeling | Prediction of biological activity and physicochemical properties | Guiding the design of new analogs with improved therapeutic potential or material properties. |
Exploration of Solid-State Chemistry and Novel Polymorphic Forms
The solid-state properties of a chemical compound can have profound implications for its application, particularly in the pharmaceutical industry. Polymorphism, the ability of a substance to exist in multiple crystalline forms, can affect crucial properties such as solubility, stability, and bioavailability. ijmtlm.org To date, the solid-state chemistry of N,5-diphenyl-1,3-oxazol-2-amine remains largely unexplored.
A systematic investigation into the crystallization behavior of this compound is warranted. This would involve screening a wide range of solvents and crystallization conditions to identify potential polymorphs, solvates, and co-crystals. Characterization of these solid forms using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and single-crystal X-ray diffraction is essential. ijmtlm.org Understanding the thermodynamic and kinetic relationships between different polymorphic forms will be critical for selecting the optimal form for development and ensuring consistent product quality.
| Analytical Technique | Purpose in Solid-State Analysis |
| Powder X-ray Diffraction (PXRD) | Identification and differentiation of crystalline phases. |
| Differential Scanning Calorimetry (DSC) | Analysis of thermal properties, including melting points and phase transitions. |
| Single-Crystal X-ray Diffraction | Determination of the precise three-dimensional crystal structure. |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and solvent content. |
Sustainable and Continuous Flow Synthesis Methodologies
The principles of green chemistry are increasingly guiding synthetic strategy, aiming to reduce environmental impact and improve process safety and efficiency. Future research on the synthesis of N,5-diphenyl-1,3-oxazol-2-amine should focus on developing more sustainable methods. This includes the use of greener solvents, catalysis with earth-abundant metals, and minimizing waste generation. nih.gov
Continuous flow chemistry offers a promising platform for the synthesis of oxazoles in a safer, more efficient, and scalable manner. acs.orgdurham.ac.uk Flow reactors enable precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields, improved purity, and reduced reaction times. rsc.orgacs.org The development of a continuous flow process for the synthesis of N,5-diphenyl-1,3-oxazol-2-amine could offer significant advantages over traditional batch methods, particularly for large-scale production. organic-chemistry.org Such a process could also facilitate the integration of in-line purification and analysis, leading to a fully automated and streamlined manufacturing process.
Synergistic Experimental and Theoretical Approaches for Comprehensive Understanding
The most profound advances in understanding N,5-diphenyl-1,3-oxazol-2-amine will come from a close integration of experimental and theoretical research. A synergistic approach, where computational predictions guide experimental investigations and experimental results validate and refine theoretical models, will be key.
For example, theoretical calculations can predict the electronic structure and reactivity of the molecule, suggesting potential sites for functionalization. These predictions can then be tested experimentally through targeted synthesis of new derivatives. Similarly, experimental observations of unexpected reactivity or selectivity can prompt new computational studies to uncover the underlying electronic or steric factors. This iterative cycle of prediction and verification will lead to a much deeper and more comprehensive understanding of the structure-property relationships governing this important class of molecules. This combined approach is crucial for the rational design of new N,5-diphenyl-1,3-oxazol-2-amine derivatives with tailored properties for specific applications in medicine and materials science. researchgate.netnih.gov
Q & A
Q. What are the common synthetic routes for preparing N,5-diphenyl-1,3-oxazol-2-amine?
The synthesis typically involves cyclization of appropriately substituted precursors. For oxazole derivatives, methods include:
- Oxidative cyclization : Using oxidizing agents like potassium permanganate or hydrogen peroxide to form the oxazole ring from precursors such as β-keto amides .
- Substitution reactions : Nucleophilic substitution at the oxazole core with phenyl groups or amines under controlled conditions (e.g., using pyridine as a solvent for amide bond formation) . Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC .
Q. How is the crystal structure of N,5-diphenyl-1,3-oxazol-2-amine determined?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine structures. Hydrogen bonding networks and π-π stacking interactions are analyzed to confirm molecular packing . Data collection requires high-quality crystals grown via slow evaporation or diffusion methods .
Q. What spectroscopic techniques are used to characterize this compound?
- NMR : and NMR to confirm substitution patterns and aromaticity.
- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns.
- IR spectroscopy : Identifies functional groups (e.g., C=N stretch at ~1600 cm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of N,5-diphenyl-1,3-oxazol-2-amine?
Advanced optimization involves:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction rates .
- Catalyst selection : Lewis acids (e.g., ZnCl) may accelerate cyclization.
- Temperature control : Microwave-assisted synthesis can reduce reaction time and improve selectivity . Statistical tools like Design of Experiments (DoE) help identify critical parameters .
Q. What strategies resolve contradictions in crystallographic data for this compound?
- Twinned data refinement : Use SHELXL’s TWIN and BASF commands to model twinning .
- High-resolution datasets : Collect data at synchrotron facilities to resolve ambiguities in electron density maps .
- Complementary techniques : Pair SCXRD with powder XRD or DFT calculations to validate bond lengths/angles .
Q. How can structure-activity relationship (SAR) studies guide modifications for enhanced bioactivity?
- Substituent variation : Replace phenyl groups with electron-withdrawing/donating groups (e.g., -F, -NO) to modulate electronic effects .
- Bioisosteric replacement : Substitute the oxazole ring with thiazole or triazole to assess impact on target binding .
- Docking simulations : Use AutoDock or Schrödinger Suite to predict interactions with enzymes (e.g., PFOR in anaerobic organisms) .
Q. What methods are used to investigate the compound’s mechanism of action in biological systems?
- Enzyme inhibition assays : Measure IC values against target enzymes (e.g., oxidoreductases) using spectrophotometric methods .
- Isotopic labeling : - or -labeled analogs track metabolic pathways via NMR or mass spectrometry .
- Kinetic studies : Determine rate constants for substrate binding using stopped-flow techniques .
Q. How can stereochemical challenges during synthesis be addressed?
- Chiral auxiliaries : Use enantiopure starting materials or catalysts (e.g., BINOL-derived phosphoric acids) to control stereochemistry .
- Dynamic resolution : Exploit kinetic vs. thermodynamic control in ring-closing steps .
- Circular dichroism (CD) : Confirm absolute configuration of chiral centers .
Q. What computational tools predict the compound’s physicochemical properties?
Q. How are safety protocols tailored for handling reactive intermediates in its synthesis?
- Inert atmosphere : Use Schlenk lines for air-sensitive steps (e.g., Grignard reactions) .
- Waste management : Neutralize acidic/basic byproducts before disposal (e.g., quench with NaHCO) .
- Personal protective equipment (PPE) : Nitrile gloves and fume hoods mitigate exposure to amines and oxidizing agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
